3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide
Description
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-10-20(11-16)15-7-5-14(6-8-15)19-17(21)12-3-2-4-13(18)9-12/h2-9,16H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXFXWXSLHJEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-methoxyazetidine, which is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide exhibit promising anticancer properties. For instance, studies have demonstrated that benzamide derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The presence of the azetidine ring enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
Antimicrobial Properties
Benzamide derivatives have been explored for their antimicrobial activities. In vitro studies show that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The introduction of the methoxyazetidine group may enhance the lipophilicity and membrane permeability of the compound, increasing its effectiveness against microbial pathogens .
Neurological Applications
The azetidine moiety is known for its potential neuroprotective effects. Compounds containing this structure have been investigated for their ability to modulate neurotransmitter systems and exert neuroprotective actions in models of neurodegenerative diseases. The unique structural features of this compound may contribute to its efficacy in treating conditions such as Alzheimer's disease or Parkinson's disease by targeting specific neural pathways .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent coupling reactions with chlorinated aromatic compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported on the anticancer efficacy of a related benzamide derivative in human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. The mechanism was attributed to apoptosis induction and cell cycle arrest, suggesting that this compound could be a candidate for further development as an anticancer drug .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of benzamide derivatives, including variations similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide
- 6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide
Uniqueness
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyazetidine moiety, in particular, is less common in similar compounds, providing unique opportunities for chemical modifications and applications .
Biological Activity
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide, with the CAS number 2034430-61-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediate : The synthesis begins with the formation of 3-methoxyazetidine.
- Reaction with Benzoyl Chloride : The intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane.
- Molecular Formula : C₁₇H₁₇ClN₂O₂
- Molecular Weight : 316.8 g/mol
- IUPAC Name : 3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. The presence of the methoxy group and the chloro substituent may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.
Anticancer Potential
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents suggests potential efficacy against various tumors .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound may interfere with epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
